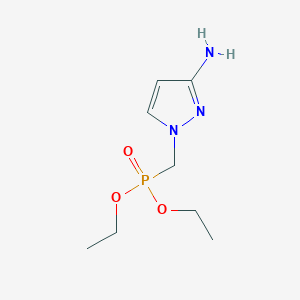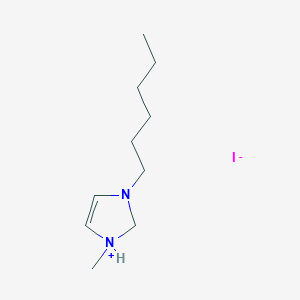![molecular formula C15H22N4O2 B12445340 N-(4-methylphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12445340.png)
N-(4-methylphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of amides. This compound features a piperazine ring, which is a common structural motif in medicinal chemistry due to its presence in many pharmacologically active compounds. The presence of the 4-methylphenyl group adds to its chemical diversity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 4-methylbenzoic acid with ethylenediamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Introduction of the piperazine ring: The intermediate product is then reacted with piperazine under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.
化学反応の分析
Types of Reactions
N-(4-methylphenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: N-alkyl or N-acyl piperazine derivatives.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperazine derivatives.
Medicine: Potential use as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) active drugs.
Industry: As a building block in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of N-(4-methylphenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels. The 4-methylphenyl group may enhance binding affinity or selectivity towards certain molecular targets.
類似化合物との比較
Similar Compounds
N-(4-methylphenyl)piperazine: Lacks the ethanediamide linkage but shares the piperazine and 4-methylphenyl groups.
N-(4-chlorophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide: Similar structure with a chlorine substituent instead of a methyl group.
N-(4-methylphenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
N-(4-methylphenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide is unique due to the combination of the piperazine ring and the 4-methylphenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C15H22N4O2 |
|---|---|
分子量 |
290.36 g/mol |
IUPAC名 |
N'-(4-methylphenyl)-N-(2-piperazin-1-ylethyl)oxamide |
InChI |
InChI=1S/C15H22N4O2/c1-12-2-4-13(5-3-12)18-15(21)14(20)17-8-11-19-9-6-16-7-10-19/h2-5,16H,6-11H2,1H3,(H,17,20)(H,18,21) |
InChIキー |
XYBGOFGIUGMDPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


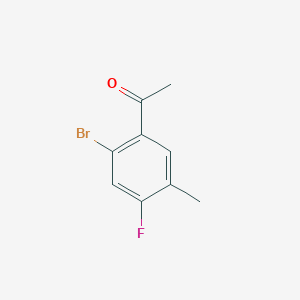

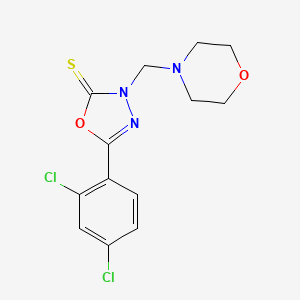

![1-[(E)-N'-Hydroxycarbamimidoyl]-N-methylformamide](/img/structure/B12445293.png)
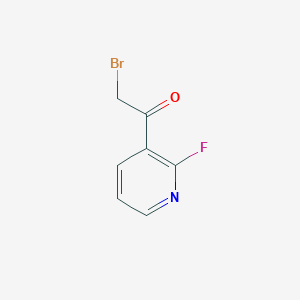
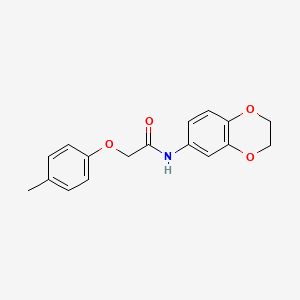
![(2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran](/img/structure/B12445307.png)
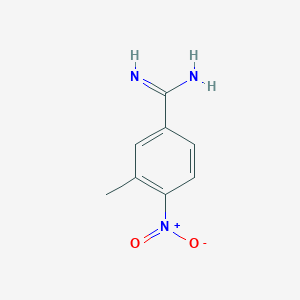
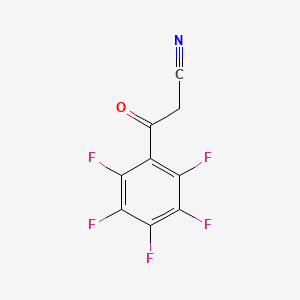
![5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445322.png)
